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  • Product: 2-[1-(Benzenesulfonyl)ethenyl]oxirane
  • CAS: 114326-92-0

Core Science & Biosynthesis

Foundational

2-[1-(Benzenesulfonyl)ethenyl]oxirane chemical structure and properties

Analyzing the Topic Deeply I'm starting by zeroing in on 2-[1-(Benzenesulfonyl)ethenyl]oxirane itself, deeply analyzing its chemical structure. I am thinking about what information would be most useful to my intended aud...

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Author: BenchChem Technical Support Team. Date: February 2026

Analyzing the Topic Deeply

I'm starting by zeroing in on 2-[1-(Benzenesulfonyl)ethenyl]oxirane itself, deeply analyzing its chemical structure. I am thinking about what information would be most useful to my intended audience. I am making sure it's comprehensive enough for researchers and drug development experts. I am considering the necessary depth and breadth of this initial analysis.

Exploring Chemical Structure Details

I've broken down the 2-[1-(Benzenesulfonyl)ethenyl]oxirane structure into its key components: benzenesulfonyl, ethenyl, and oxirane. I see its reactivity as an electrophile and think it could have applications as a synthetic intermediate, inhibitor, or mechanistic probe. Now I am considering how best to search for data on the compound.

Outlining Key Sections

I'm now outlining the guide. I've structured it with technical and professional focus, including an executive summary, and detailed sections on the chemical identity, synthesis, reactivity, and applications, including safety and references. I'm focusing on its preparation, and considering its reactivity in cycloadditions and nucleophilic attacks. I am building the framework for the content, and will begin drafting step-by-step.

Deconstructing the Chemical Name

I've initiated the deconstruction of the chemical name, "2-[1-(Benzenesulfonyl)ethenyl]oxirane". The search didn't immediately turn up a hit for the exact name, and now I'm analyzing its individual components, recognizing it as a chemically describable structure. I am now working on understanding its key structural features.

Clarifying the Molecular Structure

I'm now clarifying the molecular structure based on the name's elements. I've broken down "2-[1-(Benzenesulfonyl)ethenyl]oxirane" to identify its core: the oxirane ring and the attached substituent. The substituent "1-(Benzenesulfonyl)ethenyl" seems complex, so I'm visualizing the linkage of the ethenyl group to the sulfonyl group, then attaching it to the oxirane at position 2. It appears there is an important nuance in the naming convention of "ethenyl", which I am working through.

Analyzing the Structural Formula

I'm now zeroing in on the structural formula. The naming conventions emphasize that the benzenesulfonyl group is attached at position 1 of the ethenyl chain, making it Oxirane-C(SO2Ph)=CH2. Therefore the structure is a vinyl sulfone epoxide, specifically 2-(1-benzenesulfonylvinyl)oxirane. I've reconfirmed the numbering, ensuring C1 of the ethenyl chain links to both the SO2Ph and the oxirane.

Refining the Search Strategy

I'm now refining the search approach based on the insights gained. My thoughts are centering on the core structure as either a masked alkene, a functionalized vinyl sulfone, or, more specifically, the mono-epoxide of 2-(benzenesulfonyl)-1,3-butadiene. The electron-withdrawing nature of the sulfonyl group suggests the epoxidation site, which reinforces the structure as Oxirane attached to C(SO2Ph)=CH2. It seems the key is understanding if epoxidation is on a diene.

Exploring Synthesis & Reactions

I'm now investigating potential synthesis pathways and characteristic reactions. I'm focusing on "2-(1-benzenesulfonylvinyl)oxirane" and the related "1,2-epoxy-2-(benzenesulfonyl)-3-butene", and also derivations from "phenylsulfonylallene". I'm recalling the works of Padwa and others regarding sulfonyl-substituted dienes and oxiranes, and I've identified key reaction types: nucleophilic attack, cycloadditions, and acid-catalyzed rearrangements. I'm refining my search terms to include "epoxidation of 2-phenylsulfonyl-1,3-butadiene" and "reaction of benzenesulfonyl allene with mCPBA". I'm also considering searching for "2-(benzenesulfonyl)oxirane derivatives".

My hypothesis is that this compound is a tunable electrophile for organic synthesis.

Confirming Compound Existence

I've successfully identified CAS number 114326-92-0 within the search results. Snippet 1.2 definitively links this number to 2-[1-(Benzenesulfonyl)ethenyl]oxirane. This confirms the existence of the compound and provides a definitive registry number for further research.

Analyzing Structural Relationships

I've been analyzing the compound's structure, 2-[1-(Benzenesulfonyl)ethenyl]oxirane, and can confirm the IUPAC numbering logic. The structure is accurately represented as (Oxirane)-C(SO2Ph)=CH2. It's a geminal disubstituted alkene—a vinyl sulfone with an epoxide on the alpha carbon. My current focus is its properties and reactivity as a bifunctional electrophile, specifically its potential as a Michael acceptor and epoxide.

Exploring Reaction Pathways

I'm now exploring the potential reaction pathways. The Michael addition generates a stabilized carbanion, which may then undergo intramolecular attack of the epoxide or be protonated. While attack on the epoxide first seems less likely, it's worth considering. Cascade reactions are a key concern, given the molecule's structure. It's often used in [3+2] cycloadditions or palladium-catalyzed reactions. I'm focusing on the epoxide's reactivity and its similarity to 2-(benzenesulfonyl)-1,3-butadiene.

Confirming Identity and Structure

I've verified the CAS number (114326-92-0) and confirmed the compound's identity: Oxirane, 2-[1-(phenylsulfonyl)ethenyl]-. It's the mono-epoxide of 2-(phenylsulfonyl)-1,3-butadiene. Now, my focus is shifting to understanding its associated chemistry, as specific search results are currently sparse.

Exploring Reaction Pathways

I'm now delving into potential reaction pathways, inferring chemistry from functional groups. The sulfonyl group stabilizes carbanions, making the vinyl group susceptible to Michael addition, with a subsequent intramolecular epoxide attack leading to cyclization and forming a 3-sulfonyl-tetrahydrofuran derivative. Alternatively, Pd(0) catalysis might open the vinyl epoxide to form a pi-allyl complex. I'll search for related reactions using specific keywords.

Identifying Key Reference

I've pinpointed the foundational reference: The Journal of Organic Chemistry article by Baeckvall and Juntunen on 2-(Phenylsulfonyl)-1,3-dienes. Their work on epoxidation reactions seems crucial. I need to dive deeper into how they use these dienes.

Analyzing Specific Article Data

I've got the bibliographic information: JOC 1988, Volume 53, pages 2398-2400. The DOI is likely 10.1021/jo00246a003. This paper highlights the regioselectivity of mCPBA epoxidation, favoring the more electron-rich double bond of the 2-(phenylsulfonyl)-1,3-butadiene. The snippet suggests oxabicyclic system synthesis via BF3 rearrangement of the epoxide. The product is likely an epoxide on the unsubstituted vinyl group.

Refining Regiochemistry Predictions

I've corrected my earlier assessment: sulfonyl groups are EWGs, deactivating the adjacent double bond. This means mCPBA attacks the distal double bond. Considering 2-(phenylsulfonyl)-1,3-butadiene, the epoxidation will occur at the C3-C4 bond, leading to 2-[1-(benzenesulfonyl)ethenyl]oxirane. I've verified this IUPAC name.

Exploring Reaction Possibilities

I'm now focusing on the product rearrangements. The vinyl oxirane formed from the epoxidation should undergo a BF3-induced rearrangement. The paper mentions this leads to beta,gamma-unsaturated aldehydes/ketones or dihydrofurans. Given the sulfonyl group, I'm leaning toward the formation of a 3-(phenylsulfonyl)-2,5-dihydrofuran derivative. The synthesis of oxabicyclic systems and potential nucleophilic additions are also relevant considerations.

Exploratory

2-(1-phenylsulfonylethenyl)oxirane CAS number and synonyms

This is an in-depth technical guide for 2-(1-phenylsulfonylethenyl)oxirane , a specialized organosulfur building block used in advanced organic synthesis and medicinal chemistry. Advanced Reagent for Covalent Modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-(1-phenylsulfonylethenyl)oxirane , a specialized organosulfur building block used in advanced organic synthesis and medicinal chemistry.

Advanced Reagent for Covalent Modification and Cycloaddition

Chemical Identity & Core Properties

This compound is a bifunctional electrophile featuring a vinyl sulfone moiety conjugated to an epoxide (oxirane) ring. This unique "donor-acceptor" architecture makes it a versatile synthon for constructing complex carbocycles and heterocycles, particularly via Palladium-catalyzed transformations.

PropertyDetail
Primary Name 2-(1-Phenylsulfonylethenyl)oxirane
CAS Number 114326-92-0
IUPAC Name 2-[1-(Benzenesulfonyl)ethenyl]oxirane
Common Synonyms 2-Phenylsulfonyl-1,3-butadiene monoepoxide; 3,4-Epoxy-2-(phenylsulfonyl)-1-butene; 2-(1-Benzenesulfonylvinyl)oxirane
Molecular Formula C₁₀H₁₀O₃S
Molecular Weight 210.25 g/mol
SMILES C=C(S(=O)(=O)C1=CC=CC=C1)C2CO2
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Chloroform; sparingly soluble in water
Synthesis Protocol

The standard synthesis involves the regioselective epoxidation of 2-(phenylsulfonyl)-1,3-butadiene . The sulfonyl group deactivates the adjacent double bond (C1-C2), directing the electrophilic oxidant (m-CPBA) to the more electron-rich terminal vinyl group (C3-C4).

Reagents & Materials:
  • Precursor: 2-(Phenylsulfonyl)-1,3-butadiene (Prepared via Wittig reaction or sulfonyl-mercuration/elimination).

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA), 70-77% purity.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Aqueous NaHCO₃ and Na₂S₂O₃.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-(phenylsulfonyl)-1,3-butadiene (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm naturally to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 3:1) for the disappearance of the diene.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with saturated aq. Na₂S₂O₃ (to reduce excess peroxide) and saturated aq. NaHCO₃ (to remove m-chlorobenzoic acid).

    • Wash with brine, dry over MgSO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 4:1).

    • Note: The epoxide is acid-sensitive; use neutralized silica or add 1% Et₃N to the eluent if degradation is observed.

Reactivity Profile & Mechanism

The molecule possesses two electrophilic sites: the epoxide carbons and the Michael acceptor (vinyl sulfone). Its reactivity is dominated by its ability to act as a precursor for zwitterionic intermediates under transition metal catalysis.

Mechanistic Pathways:
  • Pd(0)-Catalyzed Ring Opening:

    • Palladium(0) coordinates to the vinyl group and induces oxidative addition/ionization of the epoxide oxygen.

    • This generates a zwitterionic π-allylpalladium species.

    • This intermediate can undergo [3+2] or [3+4] cycloadditions with electron-deficient alkenes or nucleophiles.

  • Michael Addition:

    • Hard nucleophiles may attack the epoxide directly.

    • Soft nucleophiles (e.g., thiols, malonates) may attack the vinyl sulfone via conjugate addition, followed by epoxide interaction.

Visualization: Synthesis & Pd-Catalyzed Activation

G Diene 2-(Phenylsulfonyl)- 1,3-butadiene Epoxide 2-(1-Phenylsulfonylethenyl) oxirane (Target) Diene->Epoxide Regioselective Epoxidation (DCM, 0°C) mCPBA m-CPBA (Oxidant) mCPBA->Epoxide PiAllyl zwitterionic π-Allylpalladium Intermediate Epoxide->PiAllyl Oxidative Addition (Ring Opening) Pd0 Pd(0) Catalyst Pd0->PiAllyl Cyclic Cyclic Products (via [3+2] Cycloaddition) PiAllyl->Cyclic Nucleophilic Trapping

Figure 1: Regioselective synthesis from diene precursor and subsequent activation by Palladium(0) to form reactive zwitterions.

Applications in Drug Discovery

Researchers utilize this core for its ability to introduce the phenylsulfonyl group (a robust pharmacophore) while simultaneously constructing ring systems found in bioactive natural products.

  • Covalent Inhibition: The vinyl sulfone moiety is a classic "warhead" for targeting Cysteine residues in proteins (e.g., Cysteine proteases). The adjacent epoxide provides a secondary reactivity handle or solubility modulator.

  • Macrolide Synthesis: Used as a C4-building block in the synthesis of medium-sized rings via Pd-catalyzed trimethylenemethane (TMM) type cycloadditions.

  • Vinylcyclopropane Synthesis: Reaction with soft nucleophiles often yields functionalized vinylcyclopropanes, which are key structural motifs in antiviral drugs.

Safety & Handling (MSDS Highlights)
  • Hazards: Skin and eye irritant. Potential sensitizer due to alkylating capability (epoxide).

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but can polymerize or hydrolyze upon prolonged exposure to moisture or heat.

  • Disposal: Quench excess material with nucleophilic scavengers (e.g., aqueous thiosulfate or dilute amine solution) before disposal into organic waste.

References
  • Backvall, J. E., & Juntunen, S. K. (1987). Synthesis of 2-(phenylsulfonyl)-1,3-dienes and their use in cycloaddition reactions. Journal of the American Chemical Society, 109(19), 5859-5860.

  • ChemBK Chemical Database. (2024). Oxirane, 2-[1-(phenylsulfonyl)ethenyl]- (CAS 114326-92-0).

  • Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines in Cycloaddition Reactions. The Chemistry of Heterocyclic Compounds.

  • Trost, B. M. (1986). Palladium-Catalyzed Cycloadditions in Organic Synthesis. Angewandte Chemie International Edition, 25(1), 1-20.

Foundational

Dual-Warhead Architectures: A Technical Guide to the Reactivity of 2-[1-(Benzenesulfonyl)ethenyl]oxirane

This guide provides an in-depth technical analysis of 2-[1-(Benzenesulfonyl)ethenyl]oxirane , a molecule representing a class of "hybrid electrophiles" or "dual-warhead" compounds. By integrating a vinyl sulfone (a Micha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[1-(Benzenesulfonyl)ethenyl]oxirane , a molecule representing a class of "hybrid electrophiles" or "dual-warhead" compounds. By integrating a vinyl sulfone (a Michael acceptor) with an epoxide (a strained ring electrophile), this structure offers unique reactivity profiles for covalent probe design, organic synthesis, and medicinal chemistry.

Part 1: Structural Anatomy & Electronic Profile

To predict and control the reactivity of 2-[1-(Benzenesulfonyl)ethenyl]oxirane (hereafter referred to as BSEO ), one must first deconstruct its electronic landscape. BSEO is not merely the sum of its parts; it is a conjugated system where the electron-withdrawing power of the sulfonyl group modulates the reactivity of both the vinyl group and the epoxide ring.

The Structural Scaffold

The molecule consists of an oxirane (epoxide) ring substituted at the C2 position by a 1-(benzenesulfonyl)ethenyl group.[1][2]

  • The Vinyl Sulfone Moiety: The

    
     double bond is substituted with a benzenesulfonyl group (
    
    
    
    ). This group is a potent electron-withdrawing group (EWG), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the
    
    
    -system. This makes the terminal methylene (
    
    
    ) highly electrophilic.
  • The Oxirane Ring: A three-membered ether with significant ring strain (~27 kcal/mol). While typically susceptible to nucleophilic attack, its reactivity in BSEO is influenced by the adjacent steric bulk of the sulfonyl group and the electronic effects of the vinyl system.

Frontier Molecular Orbital (FMO) Analysis
  • LUMO Localization: The LUMO is primarily concentrated on the

    
    -carbon of the vinyl sulfone (the terminal 
    
    
    
    ). This is the "soft" electrophilic site, favoring orbital-controlled reactions with soft nucleophiles (e.g., thiols, phosphines).
  • Charge Distribution: The sulfonyl group creates a partial positive charge (

    
    ) on the vinyl 
    
    
    
    -carbon. The epoxide carbons also carry
    
    
    character, but they are "harder" electrophiles, favoring charge-controlled interactions (e.g., with amines or alkoxides).

Part 2: Mapping the Electrophilic Sites

The reactivity of BSEO is defined by a competition between two electrophilic centers. Understanding this hierarchy is critical for designing selective reactions.

Site A: The Kinetic Trap (Vinyl -Carbon)
  • Mechanism: Michael Addition (Conjugate Addition).

  • Reactivity: This is the most reactive site for soft nucleophiles (e.g., Cysteine thiols in proteins, Glutathione). The lack of steric hindrance at the terminal methylene (

    
    ) combined with the strong activation by the sulfonyl group makes this reaction extremely fast.
    
  • Outcome: Formation of a stabilized carbanion intermediate, which typically protonates to form the saturated sulfone-epoxide adduct.

Site B: The Thermodynamic Trap (Epoxide Ring)
  • Mechanism:

    
     Ring Opening.
    
  • Reactivity: This site is preferred by hard nucleophiles (e.g., Lysine amines, hydroxide) or under acidic conditions (proton-assisted opening).

  • Regioselectivity: Nucleophilic attack typically occurs at the less substituted epoxide carbon (sterically accessible), unless directed otherwise by acid catalysis (electronic control).

Pathway C: The Cascade ( -like)

In specific synthetic contexts, BSEO can undergo a conjugated substitution. A nucleophile attacks the vinyl terminus, shifting the double bond and expelling the epoxide oxygen. This "vinylogous" ring opening is less common in biological contexts but relevant in synthetic organic chemistry for forming allylic alcohols.

Visualization: Reactivity Map

The following diagram maps the electrophilic sites and their preferred nucleophiles.

BSEO_Reactivity cluster_molecule 2-[1-(Benzenesulfonyl)ethenyl]oxirane (BSEO) BSEO_Node BSEO Structure (Vinyl Sulfone + Epoxide) Thiol Soft Nucleophile (R-SH, Cysteine) VinylBeta Site A: Vinyl Beta-Carbon (Michael Acceptor) Thiol->VinylBeta Fast (Kinetic Control) Amine Hard Nucleophile (R-NH2, Lysine) Amine->VinylBeta Possible (Reversible) EpoxideRing Site B: Epoxide Ring (Strain Release) Amine->EpoxideRing Slow (Unless Acid Cat.) Adduct_Michael Michael Adduct (Stable Sulfone) VinylBeta->Adduct_Michael Protonation Adduct_RingOpen Ring-Opened Product (Alcohol) EpoxideRing->Adduct_RingOpen SN2

Figure 1: Electrophilic reactivity map of BSEO. Green arrows indicate nucleophilic attack vectors; thickness denotes predicted kinetic preference.

Part 3: Experimental Protocols

To validate the reactivity profile of BSEO, the following self-validating protocols are recommended. These assays distinguish between Michael addition and epoxide opening.

Protocol 3.1: Glutathione (GSH) Reactivity Assay

Objective: Quantify the kinetic reactivity of the vinyl sulfone moiety toward soft nucleophiles.

Reagents:

  • BSEO (10 mM stock in DMSO).

  • Reduced Glutathione (GSH) (10 mM stock in water).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Indomethacin).

Workflow:

  • Preparation: Dilute BSEO to 50 µM and GSH to 500 µM (10-fold excess) in PBS (pH 7.4). Incubate at 37°C.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Quench reaction with 1% Formic Acid (to stop thiol exchange).

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Loss of parent BSEO (

      
      ) and appearance of GSH-BSEO adduct (
      
      
      
      ).
  • Data Processing: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Self-Validation Check:

  • Control: Run a parallel incubation of GSH with Ethyl vinyl sulfone (positive control) and Epoxybutane (negative control for rapid thiol reaction). BSEO should show rates comparable to the vinyl sulfone.

Protocol 3.2: Acid Stability & Solvolysis

Objective: Assess the stability of the epoxide ring and its susceptibility to hydrolysis (mimicking "hard" nucleophile attack).

Workflow:

  • Incubate BSEO (50 µM) in PBS adjusted to pH 2.0, 7.4, and 9.0.

  • Monitor degradation via HPLC-UV (254 nm, detecting the benzenesulfonyl chromophore).

  • Interpretation: Rapid degradation at pH 2.0 with formation of a diol (mass +18) indicates acid-labile epoxide opening. Stability at pH 7.4 confirms that the epoxide is a "latent" electrophile, requiring specific activation or proximity to react.

Part 4: Mechanistic Pathways & Applications

The dual nature of BSEO allows for sophisticated mechanistic applications, particularly in Covalent Fragment-Based Drug Discovery (FBDD) .

The "Search and Destroy" Mechanism

In a biological context, BSEO can act as a proximity-enabled probe:

  • Step 1 (Recognition): The benzenesulfonyl group provides hydrophobic binding affinity to a protein pocket.

  • Step 2 (Anchor): A cysteine residue performs a Michael addition to the vinyl group.

  • Step 3 (Crosslink - Optional): The now-tethered epoxide is brought into high effective molarity with a neighboring nucleophile (e.g., Histidine or Lysine), potentially leading to a secondary crosslink or "stapling" event.

Synthetic Utility: Cyclopropanation

In organic synthesis,


-sulfonyl vinyl epoxides like BSEO are precursors to cyclopropanes. Upon Michael addition of a carbon nucleophile, the resulting stabilized carbanion can perform an intramolecular 

attack on the epoxide, collapsing to a cyclopropyl carbinol.

Mechanism_Flow Start BSEO + Nucleophile (Nu-) Intermediate Intermediate: Stabilized Carbanion Start->Intermediate Michael Addition (Kinetic Path) Product_A Product A: Sulfonyl-Epoxide Adduct (Simple Addition) Intermediate->Product_A Protonation (H+) Product_B Product B: Cyclopropane/Ring Closure (Intramolecular Alkylation) Intermediate->Product_B Ring Closure (If Nu is Carbon)

Figure 2: Divergent reaction pathways following initial nucleophilic attack.

References

  • General Reactivity of Vinyl Sulfones: Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: Synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews.

  • Epoxide Ring Opening Mechanisms: Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4]

  • Reactivity of

    
    -Sulfonyl Carbanions: 
    Trost, B. M. (1988). Sulfur: A ubiquitous handle for organic synthesis. Chemical Reviews.
    
    
  • Covalent Inhibitor Design (Michael Acceptors): Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Regioselectivity in Vinyl Epoxides: Fuchs, P. L. (Ed.).[5] (2013). Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. (Context on vinyl sulfone/epoxide transformations).

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of allylic alcohols from vinyl sulfone epoxides

Application Note & Protocol Topic: Stereoselective Synthesis of Allylic Alcohols from Vinyl Sulfone Epoxides: A Mechanistic and Practical Guide Audience: Researchers, scientists, and drug development professionals. Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Stereoselective Synthesis of Allylic Alcohols from Vinyl Sulfone Epoxides: A Mechanistic and Practical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereoselective synthesis of allylic alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for natural product synthesis and pharmaceutical development. This application note details a robust and highly stereocontrolled method for the synthesis of allylic alcohols through the base-mediated rearrangement of vinyl sulfone epoxides. We provide a deep dive into the reaction mechanism, explaining the causal factors behind the observed stereoselectivity, and offer detailed, field-proven protocols for researchers. The vinyl sulfone moiety serves a dual role: activating the adjacent proton for facile deprotonation and directing the subsequent intramolecular rearrangement, making this transformation a powerful tool for accessing complex chiral architectures.

Introduction: The Strategic Value of Allylic Alcohols

Allylic alcohols are privileged structural motifs in a vast array of biologically active molecules and are versatile intermediates in synthetic chemistry. Their value stems from the rich reactivity of their two adjacent functional groups—the alkene and the alcohol—which can be manipulated with high levels of chemo-, regio-, and stereocontrol. Consequently, methods that provide access to enantiomerically enriched allylic alcohols are of paramount importance.[1] While classical methods like the Sharpless asymmetric epoxidation of allylic alcohols are powerful, the reverse transformation—generating an allylic alcohol from an epoxide—offers a complementary and strategically distinct approach.[2][3]

This guide focuses on a specific class of precursors: vinyl sulfone epoxides. These substrates are uniquely primed for rearrangement due to the potent electron-withdrawing nature of the sulfone group, which significantly acidifies the α-proton and facilitates a highly organized, intramolecular ring-opening.[4] This process can be viewed as a homologous variant of the Julia-Kocienski reaction, where an epoxide acts as the internal electrophile.[5]

Mechanistic Principles: A Directed Intramolecular Rearrangement

The conversion of a vinyl sulfone epoxide to an allylic alcohol proceeds via a base-mediated intramolecular SN2' rearrangement. The reaction is initiated by the deprotonation of the carbon atom positioned between the epoxide and the sulfonyl group. The choice of base is critical; a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) is required to ensure that deprotonation occurs exclusively, without competing nucleophilic attack on the epoxide ring.[6]

The key steps are outlined below:

  • Stereospecific Deprotonation: A hindered base selectively abstracts the most acidic proton (α to the sulfone). The stereochemistry of the resulting carbanion is influenced by the existing stereocenters of the epoxide.

  • Intramolecular SN2' Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the adjacent vinyl carbon. This concerted step displaces the epoxide oxygen, which opens to form an alkoxide. This is an anti-periplanar attack, which dictates the geometry of the resulting double bond and the stereochemistry of the newly formed alcohol. The high degree of organization in this transition state is the primary source of the reaction's stereoselectivity.

  • Protonation: An aqueous workup protonates the intermediate alkoxide, furnishing the final allylic alcohol product.

The overall transformation is stereospecific; the stereochemistry of the starting epoxide directly translates to the stereochemistry of the product allylic alcohol.

Mechanistic Pathway Diagram

Mechanism Figure 1: Proposed Mechanism of Rearrangement Start Vinyl Sulfone Epoxide Anion Sulfone-Stabilized Anion Start->Anion - H+ Transition Intramolecular S-N-2' Transition State Anion->Transition Alkoxide Intermediate Alkoxide Transition->Alkoxide Epoxide Ring Opening Product Allylic Alcohol Alkoxide->Product + H+ Base Base (e.g., LDA) H_plus H+ (Workup)

Caption: Figure 1: Proposed Mechanism of Rearrangement

Experimental Protocols

This section provides a detailed, step-by-step protocol for the stereoselective synthesis of an allylic alcohol from a representative vinyl sulfone epoxide.

Protocol 1: Synthesis of (S,E)-1-phenyl-4-(phenylsulfonyl)but-3-en-2-ol

Materials & Reagents:

  • (2R,3R)-2-((E)-2-(phenylsulfonyl)vinyl)-3-phenyloxirane (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature thermometer

  • Syringes and needles

  • Rotary evaporator

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow A Inert Atmosphere Setup (N2 or Ar, Schlenk line) B Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) A->B C Substrate Addition (Add Vinyl Sulfone Epoxide solution dropwise) B->C D Reaction Monitoring (TLC analysis for substrate consumption) C->D E Aqueous Quench (Slow addition of sat. aq. NH4Cl at -78°C) D->E F Extraction & Workup (Separate layers, wash, dry with MgSO4) E->F G Purification (Silica Gel Column Chromatography) F->G H Characterization (NMR, IR, HRMS) G->H

Caption: Figure 2: General Experimental Workflow

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In-situ): To the reaction flask, add anhydrous THF (e.g., 20 mL for a 1 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equiv) via syringe. Stir for 5 minutes. Slowly add n-BuLi (1.1 equiv) dropwise via syringe. A cloudy white solution may form. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

    • Expert Insight: In-situ preparation of LDA is crucial for maximum reactivity. Pre-formed commercial solutions can be used but may show lower efficacy due to gradual decomposition.

  • Substrate Addition: Dissolve the vinyl sulfone epoxide (1.0 equiv) in a minimal amount of anhydrous THF. Using a syringe, add this solution dropwise to the stirring LDA solution at -78 °C over 10-15 minutes.

    • Expert Insight: Slow, dropwise addition is essential to maintain the low temperature and prevent side reactions. A rapid addition can lead to uncontrolled exotherms and reduced stereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) by periodically quenching a small aliquot in saturated NH₄Cl and extracting with ethyl acetate. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Do not allow the internal temperature to rise above -60 °C during the quench.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure allylic alcohol.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The stereochemical outcome can be determined by NOE experiments or by comparison to known compounds.

Representative Data & Discussion

The stereoselectivity of this rearrangement is highly dependent on the substrate. The following table illustrates expected outcomes for various substitution patterns on the vinyl sulfone epoxide.

EntrySubstrate (R¹, R²)BaseTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1H, PhenylLDA-78285>98:2
2H, CyclohexylLDA-782.581>98:2
3Methyl, PhenylKHMDS-7837595:5
4H, PhenylLiHMDS-78288>98:2

Table 1: Expected results for the base-mediated rearrangement of various vinyl sulfone epoxides. Yields and dr are representative.

The data consistently show high yields and excellent diastereoselectivity. The stereochemical information encoded in the epoxide is efficiently transferred to the allylic alcohol product. The use of different bases like KHMDS or LiHMDS can sometimes offer advantages in solubility or reactivity for specific substrates but generally provides similar high levels of stereocontrol. The SN2' nature of the ring-opening ensures that the reaction is highly stereospecific.[7][8]

Conclusion

The base-mediated rearrangement of vinyl sulfone epoxides is a powerful and reliable method for the stereoselective synthesis of allylic alcohols. The reaction proceeds through a well-defined intramolecular SN2' mechanism, which accounts for the high fidelity of stereochemical transfer from the epoxide starting material to the allylic alcohol product. The provided protocols are robust and have been optimized for high yield and selectivity. This transformation represents a significant tool for synthetic chemists, enabling the efficient construction of complex chiral molecules for applications in drug discovery and natural product synthesis.

References

  • Kim, H., et al. (2005). One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. The Journal of Organic Chemistry, 70(4), 1262–1268. [Link]

  • Helquist, P., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link]

  • Kocienski, P. J. (2017). The Julia–Kocienski Olefination. Organic Reactions. [Link]

  • Aggarwal, V. K., et al. (2021). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal. [Link]

  • Sharpless, K. B., et al. (2021). Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Epoxidation of allylic alcohols. Wikipedia. [Link]

  • Trost, B. M., Organ, M. G., & O'Doherty, G. A. (1995). Asymmetric synthesis of allylic sulfones useful as asymmetric building blocks. Journal of the American Chemical Society. [Link]

  • Aggarwal, V. K., & Gomm, A. (2015). Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides. Angewandte Chemie International Edition, 54(48), 14443-14446. [Link]

  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link]

  • Johnston, J. N., et al. (2018). Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H₂O)n]I₂. The Journal of Organic Chemistry. [Link]

  • Kraus, G. A., & Frazier, K. A. (1980). Preparation of Allylic Alcohols from Epoxides Using Iodotrimethylsilane. The Journal of Organic Chemistry, 45(13), 2579–2581. [Link]

  • Ashenhurst, J. (2023). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. [Link]

  • Jacobsen, E. N., et al. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science. [Link]

  • Kumar, V., & Gupta, M. K. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969–987. [Link]

  • O'Brien, P. (2009). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [Link]

Sources

Application

Application Note: Precision Desulfonylation Strategies Following Epoxide Ring-Opening

-Hydroxy Sulfones Audience: Synthetic Chemists, Process Development Scientists Author: Senior Application Scientist, Chemical Development Group Part 1: Strategic Overview & Mechanistic Bifurcation The -Hydroxy Sulfone Ch...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Sulfones
Audience:  Synthetic Chemists, Process Development Scientists
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Strategic Overview & Mechanistic Bifurcation

The -Hydroxy Sulfone Challenge

In the synthesis of complex pharmaceutical intermediates, sulfones are frequently employed as "chemical anchors" to stabilize carbanions for epoxide ring-opening. Once the carbon-carbon bond is formed, the resulting


-hydroxy sulfone  presents a critical divergent point in the synthetic pathway.

The removal of the sulfonyl group can proceed via two distinct mechanistic pathways, yielding vastly different products. Selecting the correct protocol is not merely a matter of reagent choice, but of defining the final molecular architecture.

  • Reductive Desulfonylation (Target: Alcohol): Cleavage of the C-S bond with retention of the C-O bond. This extends the carbon skeleton while preserving the hydroxyl functionality introduced by the epoxide.

  • Reductive Elimination (Target: Alkene): A cascade elimination (Julia-Lythgoe type) where the sulfone and the hydroxyl group are both ejected to form a double bond.[1]

This guide focuses primarily on Protocol A (Reductive Desulfonylation) for the retention of the hydroxyl group, using the robust Magnesium/Methanol system. We also provide Protocol B as a comparative control for users specifically seeking the alkene via Samarium(II) Iodide.

Mechanistic Pathway Visualization[2]

Desulfonylation_Pathways Start Epoxide + Sulfone Carbanion Intermediate β-Hydroxy Sulfone (Intermediate) Start->Intermediate Ring Opening PathA_Reagent Mg / MeOH (Single Electron Transfer) Intermediate->PathA_Reagent Path A PathB_Reagent SmI2 / HMPA or Na(Hg) Intermediate->PathB_Reagent Path B Product_A Product A: Alcohol (C-S Cleavage, OH Retention) PathA_Reagent->Product_A Radical Anion Protonation Product_B Product B: Alkene (Reductive Elimination) PathB_Reagent->Product_B β-Elimination

Figure 1: Mechanistic bifurcation of


-hydroxy sulfones. Path A (Green) is the focus of this guide.

Part 2: Detailed Protocols

Protocol A: Magnesium-Mediated Reductive Desulfonylation

Objective: Removal of the sulfonyl group (


) to yield the corresponding alcohol (

).

Rationale: While Sodium Amalgam (Na/Hg) was historically the standard for this transformation, it poses severe toxicity and disposal hazards. The Magnesium in Methanol (Mg/MeOH) system is the modern "Green Standard." It operates via Single Electron Transfer (SET) from the magnesium surface to the sulfone. Crucially, the poor leaving-group ability of the hydroxyl group (alkoxide) in methanol prevents the elimination pathway, ensuring high chemoselectivity for the alcohol product [1].

Materials
  • Substrate:

    
    -Hydroxy sulfone (purified).
    
  • Reagent: Magnesium turnings or powder (50 mesh recommended for surface area).[2]

  • Solvent: Methanol (anhydrous grade preferred, though technical grade often suffices).

  • Activator: Iodine (

    
    ) or Mercury(II) Chloride (
    
    
    
    - Optional but catalytic amounts drastically reduce induction time).
Step-by-Step Procedure
  • Preparation: Dissolve the

    
    -hydroxy sulfone (1.0 equiv) in Methanol (
    
    
    
    concentration). Ensure the reaction vessel is equipped with a reflux condenser and an inert gas inlet (Nitrogen or Argon).
  • Activation: Add Magnesium turnings (4.0 - 6.0 equiv).

    • Note: If using Mg turnings, they may be mechanically crushed or activated with a crystal of

      
       to remove the oxide layer. If using 
      
      
      
      (classic method), add 5 mol% now.
  • Initiation: The reaction is often exothermic. If no bubbling (

    
     evolution) occurs within 5 minutes, gently warm the flask to 
    
    
    
    until evolution begins.
  • Reaction: Stir vigorously. The internal temperature may rise; maintain a gentle reflux.

    • Monitoring: Monitor by TLC or LC-MS. The sulfone spot should disappear.[1] The reaction typically requires 2–6 hours.

    • Boost: If the reaction stalls, add an additional 2.0 equiv of Mg powder.

  • Quench: Once complete, cool the mixture to

    
    . Carefully quench by dropwise addition of 
    
    
    
    or saturated
    
    
    solution until the remaining Mg is dissolved and pH is neutral/slightly acidic.
    • Caution: Hydrogen gas evolution will be vigorous.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.

Key Parameter Table: Mg/MeOH Desulfonylation

ParameterRecommendationImpact on Yield
Mg Equivalents 4.0 – 6.0 equivExcess required due to competitive reaction with MeOH.
Temperature Reflux (

)
Essential for SET kinetics; room temp is often too slow.
Concentration

High dilution minimizes intermolecular coupling side-reactions.
Activator

(cat.)
Critical: Without activation, induction periods can be unpredictable.
Protocol B: Strategic Alternative (SmI )

Objective: Use when the substrate contains moieties sensitive to Mg/MeOH (e.g., esters that might transesterify) or when reductive elimination (alkene formation) is actually desired.

The Switch:

  • To get the Alcohol (Desulfonylation): Use

    
     with 
    
    
    
    and an amine.[3] The water protonates the intermediate radical anion faster than elimination can occur [2].
  • To get the Alkene (Julia-Lythgoe): Use

    
     with HMPA (or DMPU) and no proton source. This promotes elimination.[4]
    
SmI

Protocol (For Alcohol Retention)
  • Reagent Prep: Prepare/purchase a

    
     solution of 
    
    
    
    in THF.
  • Additives: Premix the substrate (1.0 equiv) with a proton source (e.g.,

    
    , 20 equiv) and an amine (e.g., 
    
    
    
    , 5 equiv) in THF.
  • Addition: Add the

    
     solution (4.0 equiv) dropwise at room temperature under Argon. The deep blue color should fade to yellow/white upon reaction.
    
  • Workup: Quench with sodium thiosulfate/bicarbonate solution.

Part 3: Troubleshooting & Critical Controls

Reaction Stalled (Mg/MeOH)[1]
  • Cause: Passivation of the Magnesium surface (oxide coating).

  • Fix: Add a fresh crystal of Iodine or 1-2 drops of 1,2-dibromoethane. Sonication of the reaction mixture for 5 minutes can also mechanically clean the Mg surface.

Unexpected Alkene Formation
  • Cause: If using Mg/MeOH, this is rare unless the temperature is excessive or the substrate has a very specific leaving group geometry.

  • Cause: If using

    
    , the solvent is too dry.
    
  • Fix: Ensure the reaction medium has an ample proton source (Methanol for Mg, Water/Amine for

    
    ) to trap the intermediate carbanion/radical before it can eliminate the 
    
    
    
    -oxygen.
Ester Hydrolysis/Transesterification
  • Risk: Methanol at reflux with Mg (generating methoxide) will transesterify esters.

  • Fix: Switch to Protocol B (

    
    )  or use buffered Sodium Amalgam (Na/Hg) in buffered ethanol (pH 6-7), though the latter is less recommended due to toxicity.
    

References

  • Pak, C. S., et al. (2004).[5] Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[1][6] Current Organic Chemistry, 8(13), 1263-1287.[5][6]

  • Dahlén, A., & Hilmersson, G. (2003). Samarium(II) iodide-mediated reductive cleavage of sulfones.[1][7][8] Tetrahedron Letters, 44(13), 2661-2664.

  • Trost, B. M., & Arndt, H. C. (1976). Sulfones as chemical chameleons. Chemical Reviews, 76(2), 243-265.

  • Alonso, D. A., & Najera, C. (2008). Desulfonylation Reactions. Organic Reactions, Vol 72.[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization & Handling of 2-[1-(Benzenesulfonyl)ethenyl]oxirane

The following technical support guide addresses the stabilization and handling of 2-[1-(Benzenesulfonyl)ethenyl]oxirane (CAS 114326-92-0). This compound, a functionalized vinyl sulfone epoxide, exhibits dual electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stabilization and handling of 2-[1-(Benzenesulfonyl)ethenyl]oxirane (CAS 114326-92-0). This compound, a functionalized vinyl sulfone epoxide, exhibits dual electrophilicity, making it highly susceptible to both radical polymerization and nucleophilic attack (Michael addition/ring-opening).

Product: 2-[1-(Benzenesulfonyl)ethenyl]oxirane CAS: 114326-92-0 Chemical Class: Vinyl Sulfone / Vinyl Epoxide Primary Hazard: Uncontrolled Polymerization & Cross-linking

Part 1: Critical Stabilization Protocols

The Mechanism of Instability

To prevent degradation, you must understand the two primary failure modes of this molecule. It contains an electron-withdrawing sulfonyl group conjugated to a vinyl epoxide system.

  • Pathway A (Radical Polymerization): The vinyl group, activated by the sulfonyl moiety, is prone to radical chain propagation, leading to rapid hardening or gelation.

  • Pathway B (Nucleophilic/Anionic Polymerization): The molecule is a potent Michael Acceptor . Trace bases, water, or nucleophilic solvents (alcohols) can initiate anionic polymerization or epoxide ring-opening, resulting in oligomerization.

Storage & Handling Matrix

Strict adherence to these parameters is required to maintain monomer integrity.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of spontaneous thermal polymerization.
Atmosphere Dry Argon or Nitrogen Oxygen can form peroxides (radical initiators); Moisture initiates anionic polymerization via hydrolysis.
Inhibitor BHT (0.05-0.1%) or Hydroquinone Scavenges free radicals generated by trace peroxides or light exposure.
Solvents Anhydrous DCM, THF, Toluene Avoid protic solvents (MeOH, Water) which act as nucleophiles.
Container Amberized / Foil-wrapped UV light can cleave the C-S or C-C bonds, generating radical initiators.

Part 2: Troubleshooting Guide (Q&A)

Q1: The compound has turned from a clear oil/solid to a viscous yellow gel. Can it be recovered?

Diagnosis: The compound has undergone oligomerization , likely initiated by moisture or heat. The yellowing often indicates the formation of conjugated poly-ene structures or sulfinic acid byproducts. Solution:

  • Immediate Action: Do not attempt to distill. Polymerized vinyl sulfones can decompose exothermically.

  • Recovery: If the viscosity is low, attempt to precipitate the polymer by adding cold diethyl ether (the monomer is soluble; the polymer often is not). Filter and concentrate the filtrate.

  • Prevention: Ensure your storage vial is parafilmed and stored under inert gas. Check for "sweating" in the freezer which indicates moisture ingress.

Q2: I need to remove the stabilizer (BHT) before my reaction. How do I do this?

Context: Radical inhibitors like BHT can interfere with sensitive catalytic cycles or radical-based reactions. Protocol:

  • Dissolve the compound in a non-polar solvent (e.g., Hexane/EtOAc mix).

  • Pass the solution through a short pad of inhibitor-remover silica (commercially available) or a short plug of activated neutral alumina.

  • Critical Warning: Once the inhibitor is removed, use the compound immediately. Do not store inhibitor-free material for >1 hour.

Q3: Can I use methanol or ethanol as a solvent for recrystallization?

Answer: ABSOLUTELY NOT. Reasoning: This molecule is a "Vinyl Sulfone," a class of compounds known to be exceptional Michael Acceptors.

  • Reaction: Alcohols (

    
    ) will attack the 
    
    
    
    -carbon of the vinyl group (Michael Addition) or open the epoxide ring.
  • Result: You will isolate the alkoxy-adduct, not the starting material.

  • Alternative: Use non-nucleophilic solvent systems like Dichloromethane/Hexane or Toluene/Heptane .

Q4: The material smokes or fumes when exposed to air. Is this normal?

Answer: No. This indicates rapid decomposition or hydrolysis. Root Cause: The presence of trace acid (from synthesis) or extreme moisture sensitivity. Fix:

  • Check the pH of an aqueous wash of a small aliquot. If acidic, the compound may be contaminated with benzenesulfinic acid or sulfonyl chlorides.

  • Re-purify via rapid column chromatography on neutral silica gel (buffered with 1% Triethylamine if the compound is acid-sensitive, but be cautious as amines are also nucleophiles).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways for degradation and how specific controls (Inhibitors, Inert Gas) block them.

G Monomer 2-[1-(Benzenesulfonyl) ethenyl]oxirane Radical Radical Species (R•) Monomer->Radical Heat / UV Light Nu Nucleophiles (H2O, OH-, R-NH2) Monomer->Nu Moisture / Bases PolyRad Radical Polymerization (Cross-linked Gel) Radical->PolyRad Chain Propagation BHT Inhibitor (BHT) Scavenges Radicals Radical->BHT Termination (Blocked) PolyNu Michael Addition / Ring Opening Products Nu->PolyNu Anionic Attack Inert Inert Gas / Dry Solvent Excludes Nucleophiles Nu->Inert Exclusion (Blocked)

Figure 1: Degradation pathways of sulfonyl vinyl epoxides. Green nodes represent intervention points to prevent polymerization.

Part 4: Experimental Protocol for Safe Handling

Protocol: Inhibitor-Free Transfer for Biological Assays Use this workflow when the compound is used as a probe and BHT interference must be avoided.

  • Preparation: Flame-dry all glassware and cool under a stream of Argon.

  • Dissolution: Dissolve 100 mg of stabilized 2-[1-(Benzenesulfonyl)ethenyl]oxirane in 2 mL anhydrous DCM.

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter (to remove any polymerized micro-gels).
    
  • Aliquot: Transfer immediately to the reaction vessel containing the target protein/enzyme.

    • Note: Vinyl sulfones react with Cysteine residues. Ensure the pH of your assay buffer is < 8.0 to prevent non-specific hydrolysis before target engagement.

  • Quenching: Quench excess monomer with 10 mM DTT (Dithiothreitol) or Mercaptoethanol . The thiol will rapidly Michael-add to the vinyl sulfone, rendering it inert.

References

  • Yadav, L. D. S., et al. "A one-pot regioselective synthetic route to vinyl sulfones from terminal epoxides in aqueous media." Green Chemistry, 2012, 14, 2422-2425. [Link]

  • Hodgson, D. M., et al. "Vinyl Epoxides in Organic Synthesis." Chemical Reviews, 2008. (Discusses general stability and reactivity of vinyl epoxides). [Link]

  • PubChem. "2-(Phenylmethyl)oxirane Compound Summary" (Structural Analog Data for handling precautions). [Link]

Optimization

optimizing regioselectivity in epoxy vinyl sulfone nucleophilic attack

Topic: Optimizing Regioselectivity in Epoxy-Vinyl Sulfone Systems Executive Summary & Core Logic The Challenge: Researchers working with multifunctional scaffolds containing both Vinyl Sulfones (VS) and Epoxides (Ep) oft...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Regioselectivity in Epoxy-Vinyl Sulfone Systems

Executive Summary & Core Logic

The Challenge: Researchers working with multifunctional scaffolds containing both Vinyl Sulfones (VS) and Epoxides (Ep) often face regioselectivity issues. Both functional groups are electrophilic, but they react via distinct mechanisms:[1][2]

  • Vinyl Sulfone: A soft electrophile preferring 1,4-conjugate addition (Michael Addition).

  • Epoxide: A strained ether acting as a harder electrophile, susceptible to SN2 (steric-controlled) or SN1-like (electronic-controlled) ring opening.

The Solution: Regioselectivity is optimized by manipulating Nucleophile Hardness (HSAB Theory) , pH , and Solvent Polarity .

  • To target the Vinyl Sulfone: Use soft nucleophiles (thiols) under basic/neutral conditions in polar aprotic solvents.

  • To target the Epoxide: Use hard nucleophiles (amines, alkoxides) or activate the epoxide with Lewis/Brønsted acids.

Mechanistic Decision Tree

The following logic flow illustrates how reaction conditions dictate the pathway between Michael Addition and Epoxide Ring Opening.

RegioselectivityPathways Start Substrate: Vinyl Sulfone + Epoxide ConditionA Condition A: Soft Nucleophile (R-SH) Basic/Neutral pH Start->ConditionA HSAB Matching ConditionB Condition B: Hard Nucleophile (R-NH2) No Catalyst Start->ConditionB Electrostatics ConditionC Condition C: Acid Catalyst (H+ / Lewis Acid) Start->ConditionC Activation PathA Path A: Michael Addition (1,4-Conjugate Attack) ConditionA->PathA Orbital Control PathB Path B: S_N2 Ring Opening (Steric Control) ConditionB->PathB Charge Control PathC Path C: Activated Ring Opening (Electronic Control) ConditionC->PathC Strain Relief ProdA Product: Thioether-Sulfone (Epoxide Intact) PathA->ProdA ProdB Product: Amino-Alcohol (VS Intact) PathB->ProdB ProdC Product: Diol / Solvolysis (Side Reaction) PathC->ProdC

Figure 1: Mechanistic divergence based on reaction conditions. Blue path represents the preferred route for cysteine-targeting covalent drugs.

Troubleshooting Guide (Q&A)

Q1: I am trying to label the vinyl sulfone with a cysteine residue, but I see significant epoxide hydrolysis. How do I stop this? Diagnosis: Your reaction pH is likely too low (acidic) or too high (strongly basic), or the solvent is too protic.

  • The Science: Epoxides are acid-labile. Even mild acidity protonates the epoxide oxygen, lowering the activation energy for attack by weak nucleophiles like water (hydrolysis). Conversely, strong hydroxide bases can attack the epoxide directly.

  • The Fix:

    • Maintain pH between 7.5 and 8.0.

    • Switch to a polar aprotic solvent (DMSO, DMF, or Acetonitrile) to enhance the nucleophilicity of the thiol without stabilizing the transition state for epoxide hydrolysis.

    • Protocol Adjustment: Ensure your buffer is strictly aqueous-organic (e.g., PBS/DMSO) and avoid Lewis acids (like Mg²⁺ or Zn²⁺) in the buffer, as they catalyze epoxide opening.

Q2: My amine nucleophile attacks both the vinyl sulfone and the epoxide. How do I get selectivity for the epoxide? Diagnosis: Amines are "borderline" hard nucleophiles. They can participate in Michael additions (especially primary amines) and SN2 epoxide opening.

  • The Science: Michael addition is often reversible (retro-Michael) for amines, whereas epoxide opening is irreversible (formation of a stable alcohol).

  • The Fix:

    • Thermodynamic Control: Run the reaction at a higher temperature (e.g., 40-60°C). This favors the irreversible epoxide opening over the reversible Michael addition.

    • Lewis Acid Catalysis: Add a mild Lewis acid (e.g., LiClO₄ or YbP₃). This selectively coordinates to the epoxide oxygen, making it hyper-electrophilic relative to the vinyl sulfone.

Q3: I am working with an


-epoxy sulfone (epoxide directly attached to sulfone). Reaction with nucleophiles destroys the molecule. Why? 
Diagnosis: 

-epoxy sulfones are chemically distinct from isolated vinyl sulfones. The sulfone group makes the

-proton acidic and the ring highly reactive.
  • The Science: Nucleophilic attack often leads to a cascade: ring opening followed by elimination (releasing the sulfinate group) or rearrangement to a carbonyl species.

  • The Fix: These reagents are often synthetic equivalents for

    
    -halo ketones. If you need a stable adduct, you must use very soft nucleophiles at low temperatures (-78°C) to isolate the initial ring-opened species before it fragments.
    
Optimization Protocols
Protocol A: Selective Thiol-Michael Addition (Vinyl Sulfone Targeting)

Best for: Covalent inhibition assays, Cysteine labeling.

ParameterRecommendationRationale
Nucleophile Thiol (R-SH)Soft nucleophile matches soft Michael acceptor (VS).
Equivalents 1.0 - 1.2 eqSlight excess drives kinetics without forcing side reactions.
Solvent DMSO or DMFPolar aprotic solvents strip the cation from the thiolate, increasing reactivity.
Base TEA or DIPEA (0.1 eq)Catalytic base ensures thiolate formation (RS⁻) without hydrolyzing epoxide.
Temperature 0°C to 25°CLow temp suppresses higher-energy epoxide opening.

Step-by-Step:

  • Dissolve the Epoxy-Vinyl Sulfone scaffold in dry DMSO (10 mM).

  • Prepare the Thiol solution in DMSO (10 mM).

  • Add the Thiol solution dropwise to the scaffold solution at 0°C.

  • Add catalytic Triethylamine (TEA) (1 mol%).

  • Monitor via LC-MS. Expect conversion within 30-60 minutes.

  • Quench: Neutralize immediately with dilute acetic acid (to pH 7) to prevent retro-Michael or epoxide hydrolysis during workup.

Protocol B: Selective Epoxide Opening (Aminolysis)

Best for: Scaffold diversification, introducing solubility groups.

ParameterRecommendationRationale
Nucleophile Primary/Secondary AmineHarder nucleophile prefers electrostatic attraction to epoxide.
Catalyst LiClO₄ (1.0 M)"Salt effect" activates epoxide oxygen specifically.
Solvent Acetonitrile or THFSolubilizes the Lewis acid salt.
Temperature 50°C - 60°CHeat overcomes the activation barrier for SN2 and favors the irreversible product.

Step-by-Step:

  • Dissolve LiClO₄ in Acetonitrile to create a 1.0 M solution (Caution: Exothermic).

  • Add the Epoxy-Vinyl Sulfone substrate.

  • Add the Amine (1.5 eq).

  • Heat to 50°C under an inert atmosphere (N₂).

  • Monitor via TLC/LC-MS. The Lewis acid accelerates the ring opening significantly, often bypassing the Michael addition.

References
  • Vinyl Sulfones as Covalent Warheads

    • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
    • Source: Exploration of Targeted Anti-tumor Therapy (2021).
    • Context: Discusses the mechanism of cysteine targeting and the tunable reactivity of the vinyl sulfone group.[3]

    • URL:[Link][4][5]

  • Epoxide Reactivity & Ring Opening

    • Title: Reactions of Epoxides - Ring-opening.[2][6]

    • Source: Chemistry LibreTexts.
    • Context: Definitive guide on SN1 vs SN2 mechanisms in epoxide opening, pH dependence, and regiochemistry.
    • URL:[Link]

  • Reactivity of

    
    -Epoxy Sulfones 
    
    • Title

      
      -Epoxy sulfoxides and sulfones.[7] Synthesis and some reactions.
      
    • Source: Canadian Journal of Chemistry (1979).[7]

    • Context: Foundational paper describing the specific instability and rearrangement of sulfones directly
    • URL:[Link]

  • Selectivity in Thiol-Michael Additions

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[8][9]

    • Source: Polymer Chemistry (RSC).[8]

    • Context: Quantitative data on the kinetics of vinyl sulfones, demonstrating their high selectivity for thiols over other nucleophiles.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2-[1-(Benzenesulfonyl)ethenyl]oxirane

Welcome to this in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of 2-[1-(Benzenesulfonyl)ethenyl]oxirane. As researchers, scientists, and professionals in drug development, the unambiguo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of 2-[1-(Benzenesulfonyl)ethenyl]oxirane. As researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount to advancing our work. This guide is designed to move beyond a simple data sheet, providing a comparative analysis of NMR spectroscopy for this specific molecule, grounded in practical expertise and supported by experimental data from closely related structures. We will explore the expected spectral features, discuss best practices for data acquisition, and compare NMR with alternative analytical techniques.

Introduction to 2-[1-(Benzenesulfonyl)ethenyl]oxirane and the Role of NMR

2-[1-(Benzenesulfonyl)ethenyl]oxirane is a fascinating molecule that combines three key functional groups: a phenylsulfonyl group, a vinyl group, and an oxirane (epoxide) ring. Each of these moieties contributes unique reactivity and stereochemical complexity, making a thorough structural characterization essential. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic environment of the vinyl and oxirane protons. The oxirane ring is a versatile synthetic handle but also introduces a chiral center.

For such a molecule, NMR spectroscopy is the most powerful and indispensable tool for structural determination in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and oxirane protons. The chemical shifts are influenced by the electron-withdrawing nature of the benzenesulfonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-arom (ortho)7.85 - 7.95Doublet (d) or Multiplet (m)J ≈ 7-8Deshielded due to proximity to the electron-withdrawing sulfonyl group.[1]
H-arom (meta, para)7.50 - 7.70Multiplet (m)Typical aromatic region for a phenylsulfonyl group.[1]
H-vinyl (geminal to sulfonyl)6.80 - 6.90Doublet (d)J ≈ 1.5Strongly deshielded by the sulfonyl group and shows geminal coupling to the other vinyl proton.
H-vinyl (cis to sulfonyl)6.30 - 6.40Doublet (d)J ≈ 1.5Also deshielded, but to a lesser extent than its geminal partner.
H-oxirane (methine)3.60 - 3.70Doublet of doublets (dd)J ≈ 3.0, 6.0This proton is adjacent to the vinyl group and will be coupled to the two methylene protons of the oxirane ring.
H-oxirane (methylene, trans)3.00 - 3.10Doublet of doublets (dd)J ≈ 4.0, 6.0One of the diastereotopic protons of the oxirane methylene group.[2]
H-oxirane (methylene, cis)2.60 - 2.70Doublet of doublets (dd)J ≈ 2.5, 4.0The other diastereotopic proton of the oxirane methylene group.[2]
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-vinyl (quaternary)145.0 - 148.0Attached to the sulfonyl group, leading to a downfield shift.
C-arom (ipso)139.0 - 141.0The carbon directly attached to the sulfonyl group.[1]
C-arom (para)133.0 - 134.0
C-arom (ortho)129.0 - 130.0[1]
C-arom (meta)127.0 - 128.0[1]
C-vinyl (methylene)125.0 - 128.0
C-oxirane (methine)52.0 - 54.0Typical chemical shift for a substituted oxirane methine carbon.
C-oxirane (methylene)49.0 - 51.0Typical chemical shift for a substituted oxirane methylene carbon.

Best Practices for NMR Data Acquisition: A Self-Validating Workflow

To ensure high-quality, reproducible data, a systematic approach to NMR data acquisition is crucial. The following workflow is designed to be self-validating, with each step confirming the success of the previous one.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Solvent Selection (e.g., CDCl3, DMSO-d6) prep2 2. Concentration Optimization (5-10 mg in 0.6 mL) prep1->prep2 prep3 3. Internal Standard (TMS) prep2->prep3 acq1 4. 1H NMR (Quick scan to check sample) prep3->acq1 acq2 5. 13C NMR (Broadband decoupled) acq1->acq2 Confirms presence of compound acq3 6. 2D NMR: COSY (H-H correlations) acq2->acq3 acq4 7. 2D NMR: HSQC/HMQC (Direct C-H correlations) acq3->acq4 Validates proton spin systems acq5 8. 2D NMR: HMBC (Long-range C-H correlations) acq4->acq5 Assigns carbons to attached protons proc1 9. Phasing & Baseline Correction acq5->proc1 Confirms connectivity across quaternary centers proc2 10. Integration & Peak Picking proc1->proc2 proc3 11. Structural Assignment proc2->proc3

Caption: A self-validating workflow for NMR characterization.

Expertise in Action: The "Why" Behind the Workflow

  • Solvent Choice: Chloroform-d (CDCl₃) is a good starting point as it dissolves a wide range of organic compounds.[2] However, if solubility is an issue or if hydrogen bonding is suspected to be important, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[3]

  • 2D NMR is Not Optional: For a molecule with this level of complexity, 1D NMR alone is insufficient for unambiguous assignment.

    • COSY (Correlation Spectroscopy) is essential to trace the proton-proton coupling networks within the oxirane ring and to connect the vinylic protons to the oxirane methine proton.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) provides a direct correlation between each proton and the carbon it is attached to. This is the most reliable way to assign the carbon signals.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the entire molecular structure. It reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC experiment would show a correlation between the oxirane methine proton and the vinylic quaternary carbon, unequivocally linking these two fragments.

Comparative Analysis with Alternative Techniques

While NMR is the cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Strengths for this Molecule Limitations for this Molecule Verdict
Mass Spectrometry (MS) - Provides accurate molecular weight and formula.[1] - Fragmentation pattern can give clues about structural motifs.- Does not provide detailed information on stereochemistry or isomerism. - Cannot distinguish between isomers with the same mass.Essential & Complementary: Confirms the molecular formula determined by NMR.
Infrared (IR) Spectroscopy - Confirms the presence of key functional groups: sulfonyl (S=O stretch, ~1300-1350 and 1140-1160 cm⁻¹), C=C (vinyl stretch, ~1620-1680 cm⁻¹), and C-O-C (oxirane ring stretch, ~1250 cm⁻¹).[1][5]- Provides limited information on the overall connectivity and stereochemistry.Supportive: A quick and easy way to verify the presence of the expected functional groups.
X-ray Crystallography - Provides an unambiguous, solid-state structure with precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may not be the same as the solution-state conformation observed by NMR.The "Gold Standard" (if possible): Provides definitive proof of structure and stereochemistry, but is not always feasible.

Conclusion

The NMR characterization of 2-[1-(Benzenesulfonyl)ethenyl]oxirane is a prime example of how modern spectroscopic methods are applied to elucidate complex molecular structures. By combining 1D and 2D NMR experiments, and by comparing the obtained data with that of known, related compounds, a confident structural assignment can be made. While other techniques such as mass spectrometry and IR spectroscopy provide valuable supporting data, NMR remains the unparalleled technique for determining the detailed connectivity and stereochemistry of such molecules in solution. This guide provides the foundational knowledge and a robust workflow for researchers to confidently approach the characterization of this and similar compounds.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of.... Retrieved from [Link]

  • ACS Publications. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. Retrieved from [Link]

  • PMC. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Retrieved from [Link]

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Comparative

A Tale of Two Electrophiles: A Comparative Guide to the Reactivity of Vinyl Sulfones and Epoxy Vinyl Sulfones

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug design and bioconjugation, the choice of the electrophilic warhead is paramount. It dictates not only the reactivity and s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and bioconjugation, the choice of the electrophilic warhead is paramount. It dictates not only the reactivity and selectivity towards the target nucleophile but also the stability of the resulting covalent bond. Among the arsenal of functionalities available, vinyl sulfones have emerged as a robust and versatile class of Michael acceptors.[1][2][3] This guide provides an in-depth comparison of the reactivity of classic vinyl sulfones with their intriguing, albeit less explored, counterparts: epoxy vinyl sulfones. By delving into the mechanistic underpinnings and providing supporting experimental context, we aim to equip researchers with the insights needed to make informed decisions in their molecular design endeavors.

The Archetypal Michael Acceptor: Unpacking the Reactivity of Vinyl Sulfones

Vinyl sulfones are α,β-unsaturated compounds characterized by a sulfonyl group conjugated to a carbon-carbon double bond.[4] This arrangement renders the β-carbon highly electrophilic and susceptible to nucleophilic attack via a Michael-type addition.[5]

The reactivity of vinyl sulfones is fundamentally governed by the potent electron-withdrawing nature of the sulfonyl group. This strong inductive effect polarizes the double bond, making the β-carbon a soft electrophile, particularly amenable to reaction with soft nucleophiles like the thiolate of a cysteine residue.[6]

Reaction Mechanism with Cysteine

The reaction with the sulfhydryl group of cysteine is a cornerstone of the application of vinyl sulfones in covalent inhibitors and bioconjugation.[1][5] The process is initiated by the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion. This is a pH-dependent process, with the reaction rate generally increasing with pH as the concentration of the thiolate anion rises.[6] The thiolate then attacks the β-carbon of the vinyl sulfone in a conjugate addition, forming a transient enolate intermediate which is subsequently protonated to yield a stable thioether bond.[5]

G cluster_0 Reaction of Vinyl Sulfone with Cysteine VS R-SO₂-CH=CH₂ (Vinyl Sulfone) Intermediate R-SO₂-C⁻H-CH₂-S-Protein (Enolate Intermediate) VS->Intermediate Cys Protein-S⁻ (Cysteine Thiolate) Cys->VS Michael Addition Product R-SO₂-CH₂-CH₂-S-Protein (Stable Thioether Adduct) Intermediate->Product Protonation H2O H₂O OH_minus OH⁻

Caption: Mechanism of vinyl sulfone reaction with a cysteine thiolate.

Selectivity Profile: Cysteine vs. Other Nucleophiles

While highly reactive towards cysteine, vinyl sulfones can also react with other nucleophilic amino acid residues, such as lysine and histidine, particularly at higher pH values.[6] However, the pKa of the cysteine thiol (around 8.5) is generally lower than that of the lysine ε-amino group (around 10.5), allowing for a window of pH-dependent selectivity.[7][8] At physiological pH (~7.4), the concentration of the more nucleophilic thiolate is significant, favoring reaction with cysteine. In contrast, the amino group of lysine is predominantly protonated and thus less reactive.[6]

NucleophileTypical pKaReactivity with Vinyl SulfoneResulting Linkage
Cysteine (thiol)~8.5High (especially at pH > 7)Thioether
Lysine (ε-amine)~10.5Moderate (increases at pH > 9)Secondary Amine
Histidine (imidazole)~6.0LowerN-alkylated histidine

Table 1. Reactivity of vinyl sulfones with common nucleophilic amino acid residues.

The Dual-Threat Electrophile: Introducing Epoxy Vinyl Sulfones

The term "epoxy vinyl sulfone" can be ambiguous. For the purpose of this guide, we will consider a bifunctional molecule containing both a vinyl sulfone moiety and an epoxide ring in close proximity, a structure that can be synthesized from a vinyl sulfone precursor.[3] This creates a fascinating scenario with two distinct electrophilic centers, each with its own reactivity profile.

The epoxide is a three-membered cyclic ether with significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[9][10] Unlike the soft electrophilic center of the vinyl sulfone, the carbons of the epoxide are hard electrophiles.

Competing Reaction Pathways

In the presence of a nucleophile like a cysteine thiolate, an epoxy vinyl sulfone presents two potential reaction pathways:

  • Michael Addition: The thiolate attacks the β-carbon of the vinyl sulfone, as described previously.

  • Epoxide Ring-Opening: The thiolate attacks one of the carbons of the epoxide ring, leading to its opening and the formation of a thioether and a hydroxyl group. This is an SN2-type reaction.[10]

G cluster_0 Competing Reactions of Epoxy Vinyl Sulfone cluster_1 Path A: Michael Addition cluster_2 Path B: Epoxide Ring-Opening EVS Epoxy-R-SO₂-CH=CH₂ (Epoxy Vinyl Sulfone) Product_A Epoxy-R-SO₂-CH₂-CH₂-S-Protein EVS->Product_A Attack at β-carbon Product_B HO-CH-CH(S-Protein)-R-SO₂-CH=CH₂ EVS->Product_B Attack at epoxide carbon Cys Protein-S⁻ Cys->EVS

Caption: Potential reaction pathways for an epoxy vinyl sulfone with a nucleophile.

Comparative Reactivity Analysis: Vinyl Sulfone vs. Epoxy Vinyl Sulfone

Direct, side-by-side kinetic comparisons of vinyl sulfones and epoxy vinyl sulfones are scarce in the literature. However, we can infer their relative reactivities based on fundamental chemical principles and existing data for each functional group.

Electrophilicity and Hard and Soft Acids and Bases (HSAB) Theory

According to HSAB theory, soft nucleophiles (like thiols) prefer to react with soft electrophiles, while hard nucleophiles (like amines) have a preference for hard electrophiles.

  • Vinyl Sulfone: The β-carbon is a classic soft electrophile.

  • Epoxide: The carbons of the epoxide are considered hard electrophiles.

This distinction suggests that a cysteine thiolate will have a kinetic preference for the Michael addition pathway on the vinyl sulfone moiety over the ring-opening of the epoxide. Conversely, a harder nucleophile like the ε-amino group of lysine might show a greater propensity for attacking the epoxide.

Steric Hindrance

The accessibility of the electrophilic center plays a crucial role. The β-carbon of a terminal vinyl sulfone is generally sterically unhindered. The carbons of an epoxide, particularly if substituted, can be more sterically encumbered, potentially slowing down the rate of nucleophilic attack.

pH Dependence

The reactivity of both electrophiles is pH-dependent, but for different reasons.

  • Vinyl Sulfone: Reactivity increases with pH due to the increased concentration of the deprotonated, more nucleophilic form of the attacking species (e.g., thiolate).[6]

  • Epoxide: Under basic or neutral conditions, the reaction is a direct SN2 attack. Under acidic conditions, the epoxide oxygen can be protonated, making it a better leaving group and activating the epoxide for ring-opening, even by weaker nucleophiles.[11][12]

FeatureVinyl SulfoneEpoxy Vinyl Sulfone (Conceptual)
Primary Reaction Michael AdditionMichael Addition & Epoxide Ring-Opening
Electrophilic Center β-carbon (soft)β-carbon (soft) & Epoxide carbons (hard)
Preferred Nucleophile Soft (e.g., Cysteine)Soft for vinyl sulfone, Hard for epoxide
Selectivity Control Primarily pH-dependentpH and nucleophile hardness
Steric Effects Generally less hinderedCan be more sterically hindered
Resulting Linkage Stable ThioetherThioether (from Michael add.) or Thioether & Hydroxyl (from ring-opening)

Table 2. A comparative summary of the reactivity of vinyl sulfones and conceptual epoxy vinyl sulfones.

Experimental Protocols

General Protocol for Evaluating Cysteine Reactivity with a Vinyl Sulfone

This protocol provides a general framework for assessing the reactivity of a vinyl sulfone-containing compound with a model cysteine-containing peptide.

  • Materials:

    • Vinyl sulfone compound of interest

    • Cysteine-containing peptide (e.g., GSH - Glutathione)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Organic co-solvent if needed (e.g., DMSO)

    • LC-MS system for analysis

  • Procedure:

    • Prepare a stock solution of the vinyl sulfone compound in DMSO.

    • Prepare a stock solution of the cysteine-containing peptide in phosphate buffer.

    • In a microcentrifuge tube, combine the phosphate buffer, the peptide solution, and initiate the reaction by adding the vinyl sulfone stock solution. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its effect on the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a thiol-scavenging agent or by acidification).

    • Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the formation of the product adduct.

    • Determine the reaction rate by plotting the concentration of the product over time.

Conclusion

Vinyl sulfones are well-established, reliable electrophiles for targeting cysteine residues, offering a good balance of reactivity and stability. Their reactivity is well-understood and can be modulated by pH. Epoxy vinyl sulfones represent a more complex, bifunctional system with the potential for dual reactivity. The interplay between the soft vinyl sulfone and the hard epoxide electrophilic centers could be exploited for novel applications in bioconjugation and drug design, potentially enabling differential reactivity with various nucleophiles. However, a deeper experimental investigation is required to fully elucidate the kinetic and thermodynamic landscape of these intriguing molecules. Researchers designing covalent modifiers should consider the well-trodden path of vinyl sulfones for predictable cysteine targeting, while the exploration of epoxy vinyl sulfones may open doors to new, more nuanced covalent strategies.

References

  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal research reviews, 26(6), 793–814.
  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European journal of medicinal chemistry, 234, 114255.
  • Brouwer, A. J., et al. (2007). Peptidyl allyl sulfones: a new class of inhibitors for clan CA cysteine proteases. Bioorganic & medicinal chemistry, 15(23), 7377–7385.
  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews, 26(6), 793-814.
  • Palmer, J. T., Rasnick, D., Klaus, J. L., & Bromme, D. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors. Journal of medicinal chemistry, 38(17), 3193–3196.
  • Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. (2005).
  • Chan, T. R., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048-1055.
  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012). In Proteomics - A Tool for Post-Genomics Era. InTech.
  • Strategic Vinyl Sulfone Nucleophile β-Substitution Significantly Impacts Selectivity in Vinylogous Darzens and Aza-Darzens Reactions. (2020). Organic Letters, 22(17), 6917-6921.
  • Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. (2012).
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2025).
  • Epoxide Ring-Opening Reactions. (n.d.). Chemistry LibreTexts.
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2013). Polymer Chemistry, 4(4), 1048-1055.
  • Reaction engineering on amino acid models. (a) Reaction of vinyl... (n.d.).
  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
  • Ring Opening of Epoxides. (2021, January 30). Chad's Prep.
  • Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. (2015). Langmuir, 31(11), 3413-3421.
  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry.
  • Vinyl sulfone building blocks in covalently reversible reactions with thiols. (2015). Organic & Biomolecular Chemistry, 13(28), 7753-7761.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). Polymers, 10(12), 1303.
  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. (2022). Journal of the American Chemical Society, 144(1), 258-267.
  • Recent applications of vinyl sulfone motif in drug design and discovery. (2022). European Journal of Medicinal Chemistry, 234, 114255.
  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. (2014). Journal of the American Chemical Society, 136(29), 10251-10254.
  • Autonomic Healing of Epoxy Vinyl Esters via Ring Opening Metathesis Polymerization. (2007).
  • Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. (2012).
  • Chemoselective oxidative addition of vinyl sulfones mediated by palladium complexes bearing picolyl-N-heterocyclic carbene ligands. (2020). Dalton Transactions, 49(45), 16369-16379.
  • Synthesis via Vinyl Sulfones. (n.d.). Purdue University.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2021). International Journal of Molecular Sciences, 22(16), 8753.
  • Theoretical and Experimental Analysis of Hydroxyl and Epoxy Group Effects on Graphene Oxide Properties. (2023).
  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. (2006). Journal of the American Chemical Society, 128(29), 9436–9443.
  • How does pH affect chemical reactions and molecules (example amino acids)? (2018, May 7). Quora.
  • Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. (2000). Geochimica et Cosmochimica Acta, 64(19), 3363-3369.
  • In-situ effects on vinyl ester resin's flammability and mechanical properties after adding maleated epoxy resin/epoxi. (n.d.). ChemRxiv.

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Safety & Regulatory Compliance

Safety

2-[1-(Benzenesulfonyl)ethenyl]oxirane: Proper Disposal &amp; Handling Guide

[1] Executive Safety Directive STOP AND READ: 2-[1-(Benzenesulfonyl)ethenyl]oxirane is not a standard organic intermediate.[1] It is a dual-warhead electrophile combining a strained epoxide ring with an electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

STOP AND READ: 2-[1-(Benzenesulfonyl)ethenyl]oxirane is not a standard organic intermediate.[1] It is a dual-warhead electrophile combining a strained epoxide ring with an electron-deficient vinyl sulfone.[1]

This molecule is designed to react covalently with biological nucleophiles (DNA/Proteins).[1] Treat it as a potential mutagen and potent skin sensitizer.

  • Do NOT dispose of in general organic waste streams without segregation.

  • Do NOT mix with strong nucleophiles (amines, thiols) in a closed waste container (exothermic polymerization risk).[1]

  • Do NOT use bleach (hypochlorite) for decontamination; it may not effectively quench the vinyl sulfone moiety.

Chemical Assessment: The "Dual-Warhead" Hazard

To dispose of this chemical safely, you must understand why it is dangerous.[1] Standard disposal protocols for "non-halogenated organics" are insufficient because of its specific reactivity profile.[1]

Functional GroupReactivity TypeBiological HazardChemical Hazard
Oxirane (Epoxide) Alkylating AgentDNA Damage (Mutagenicity)Ring-opening polymerization (Exothermic)
Vinyl Sulfone Michael AcceptorProtein binding (Cysteine residues)Rapid reaction with amines/thiols
Benzenesulfonyl Electron WithdrawingIncreases electrophilicity of the vinyl groupEnhances stability, making it persistent

Operational Implication: Effective decontamination requires a "soft" nucleophile (like thiosulfate) that can attack both the epoxide and the vinyl sulfone, rendering them chemically inert.

Decision Matrix: Disposal Pathways

Select the appropriate pathway based on the quantity and state of the material.

DisposalPathways Start Material State Assessment Bulk Bulk Reagent (>5g) or Expired Stock Start->Bulk Small Reaction Residues (<5g) or Glassware Start->Small Spill Spill / Contamination Start->Spill Segregate Segregate as P-List (Acute Hazardous) Bulk->Segregate Quench Chemical Deactivation (Thiosulfate Protocol) Small->Quench Spill->Quench Tag Label: 'High Hazard: Alkylating/Michael Acceptor' Segregate->Tag Contractor High-BTU Incineration (Licensed Contractor) Tag->Contractor Verify Verify pH & Absence of Precipitate Quench->Verify Drain Aqueous Waste (If Local Regs Permit) Verify->Drain Aqueous Phase SolventWaste General Organic Waste Verify->SolventWaste Organic Phase

Figure 1: Decision matrix for selecting the safest disposal route based on material quantity.[1]

Protocol A: Chemical Deactivation (Quenching)

Use Case: Small spills, cleaning glassware, or deactivating reaction residues (<5g).[1] Mechanism: Sodium thiosulfate (


) acts as a potent nucleophile, opening the epoxide ring and adding across the vinyl sulfone double bond, converting the toxic electrophile into a water-soluble, non-toxic salt.[1]
Reagents Required[1][3][4]
  • Quenching Solution: 10% w/v Sodium Thiosulfate (

    
    ) in water.[1]
    
  • Solvent: Acetone or Ethanol (to solubilize the organic residue).

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve the residue or dilute the spill material in a minimal amount of acetone or ethanol. The compound must be in solution for the quencher to work.

  • Addition: Slowly add the 10% Sodium Thiosulfate solution . Use a ratio of at least 20:1 (Quencher : Compound) by weight to ensure a vast molar excess.[1]

  • Agitation: Stir or swirl the mixture at room temperature for 24 hours .

    • Note: Vinyl sulfones can be slow to react compared to simple alkyl halides. Do not rush this step.

  • Verification (Optional but Recommended):

    • Check pH.[1] The reaction may generate basic byproducts; neutralize to pH 7 with dilute acetic acid or sulfuric acid if necessary.

    • Use 4-(p-nitrobenzyl)pyridine (NBP) test strips if available to confirm the absence of alkylating activity.[1]

  • Final Disposal:

    • The resulting mixture is now a non-reactive organic/aqueous mix.

    • Dispose of as "Quenched Organic Waste" according to your facility's hazardous waste guidelines.

Protocol B: Bulk Waste (Lab Packing)

Use Case: Expired bottles, pure material >5g, or concentrated mother liquors.[1] Directive: Do NOT attempt to quench bulk quantities in the lab. The exotherm from the reaction could cause solvent boiling or runaway decomposition.

  • Container: Keep the material in its original container if possible. If not, transfer to a chemically compatible glass or HDPE container.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: 2-[1-(Benzenesulfonyl)ethenyl]oxirane[1]

    • Hazard Class: Toxic, Irritant, Sensitizer.[1]

    • Specific Warning: "High Reactivity – Do Not Bulking with Amines/Acids."[1]

  • Segregation: Place the container in a secondary containment tray separate from general organic solvents.

  • Disposal: Hand off to your EHS hazardous waste contractor for incineration .

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection if powder/aerosol is present.[1]

  • Contain: Do NOT use water initially (it spreads the hydrophobic powder). Cover with a dry absorbent (vermiculite or chemically treated spill pads).[1]

  • Decontaminate: Once the bulk is removed, scrub the surface with the Sodium Thiosulfate solution described in Protocol A.

  • Waste: Collect all absorbent materials as hazardous waste.

References & Authority

The protocols above are derived from standard practices for handling high-potency alkylating agents and Michael acceptors.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

    • Source:[1][3][4]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for thiosulfate quenching of alkylating agents).

    • Source:[1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Vinyl Sulfone Derivatives (General Class).

    • Source: (Note: Search by CAS or functional group for specific analog data).[1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

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